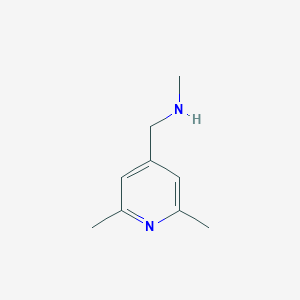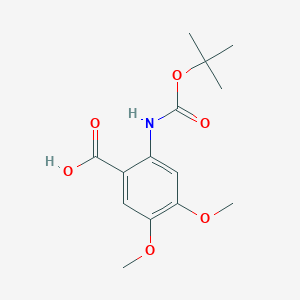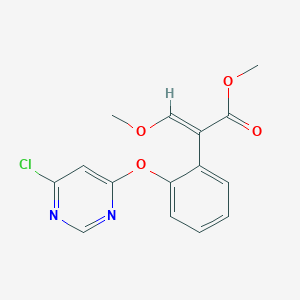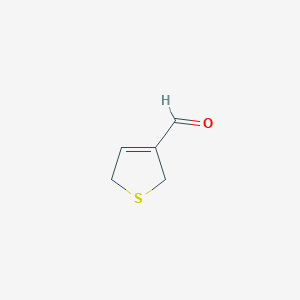
2,5-Dihydrothiophene-3-carbaldehyde
Overview
Description
“2,5-Dihydrothiophene-3-carbaldehyde” is a chemical compound with the formula C₅H₆OS . It is a product for proteomics research .
Molecular Structure Analysis
The molecular structure of 2,5-Dihydrothiophene-3-carbaldehyde consists of a five-membered ring made up of one sulfur as a heteroatom . The 2,5-dihydro-thiophene rings adopt S-envelope conformations wherein the S atoms are displaced from the mean planes of the remaining ring atoms .
Physical And Chemical Properties Analysis
2,5-Dihydrothiophene-3-carbaldehyde is a liquid with a molecular weight of 114.17 g/mol . It has a melting point of 45-46°C .
Scientific Research Applications
Material Science: Organic Semiconductors
2,5-Dihydrothiophene-3-carbaldehyde: is a valuable compound in the development of organic semiconductors. Thiophene derivatives are known for their excellent charge transport properties, making them suitable for use in electronic devices . The compound’s ability to polymerize and form stable structures contributes to the creation of materials with desirable electronic properties for use in transistors, solar cells, and other semiconductor devices.
Medicinal Chemistry: Pharmacological Properties
In medicinal chemistry, thiophene derivatives, including 2,5-Dihydrothiophene-3-carbaldehyde , exhibit a range of pharmacological properties. They are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents due to their bioactive nature . The compound’s structural flexibility allows for the synthesis of various analogs, enhancing its utility in drug design and discovery.
Organic Electronics: Field-Effect Transistors (OFETs)
Thiophene-based molecules, such as 2,5-Dihydrothiophene-3-carbaldehyde , play a significant role in the advancement of OFETs. Their high charge carrier mobility and stability under ambient conditions make them ideal for constructing the active layer in OFETs, which are critical components in flexible electronic displays and sensors .
Optoelectronics: Organic Light-Emitting Diodes (OLEDs)
The compound is also instrumental in the fabrication of OLEDs. Its incorporation into the emissive layer of OLEDs can enhance the efficiency and color purity of the diodes. OLEDs benefit from the tunable electronic properties of thiophene derivatives, which are crucial for developing high-performance displays and lighting systems .
Corrosion Inhibition
2,5-Dihydrothiophene-3-carbaldehyde: is researched for its application as a corrosion inhibitor. The thiophene moiety can form protective films on metal surfaces, preventing corrosion and extending the lifespan of industrial equipment .
Organic Synthesis: Building Blocks
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including cycloadditions and condensations, to produce a wide array of thiophene derivatives. These derivatives are essential for synthesizing complex organic molecules used in pharmaceuticals, agrochemicals, and dyes .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 2,5-Dihydrothiophene-3-carbaldehyde can be used as a standard in chromatographic analysis due to its well-defined physical and chemical properties. It helps in the accurate identification and quantification of thiophene derivatives in complex mixtures .
Chemical Research: Reaction Mechanisms
Lastly, the compound is utilized in chemical research to study reaction mechanisms. Its reactivity allows scientists to explore novel synthetic pathways and understand the behavior of thiophene rings under different chemical conditions .
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other compounds of this class .
properties
IUPAC Name |
2,5-dihydrothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWOFHNNNQBUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368753 | |
| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydrothiophene-3-carbaldehyde | |
CAS RN |
113772-16-0 | |
| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry in (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde?
A1: The study by [] focuses on the structural characterization of (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. The presence of a chiral center at the C2 position of the dihydrothiophene ring leads to two possible enantiomers (R and S). The research confirms the R configuration for both independent molecules in the asymmetric unit of the crystal structure. [] Understanding the absolute configuration is crucial as different enantiomers often exhibit different biological activities.
Q2: How can 2,5-dihydrothiophene-3-carbaldehyde derivatives be used to synthesize complex bicyclic structures?
A2: Research by [] showcases the use of 2,5-dihydrothiophene-3-carbaldehydes in a novel domino Michael/α-alkylation reaction with bromonitromethane. This reaction provides an efficient route for the diastereoselective synthesis of thiabicyclohexane systems. [] These bicyclic structures are important scaffolds found in various natural products and pharmaceuticals.
Q3: What analytical techniques are used to characterize 2,5-dihydrothiophene-3-carbaldehyde derivatives?
A3: In [], single-crystal X-ray diffraction was employed to determine the absolute configuration and study the conformation of (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. [] This technique provides valuable insights into the three-dimensional structure of the molecule. Additionally, spectroscopic techniques such as NMR and IR spectroscopy are routinely used to characterize these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



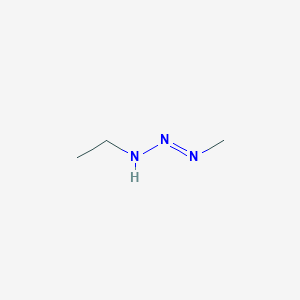
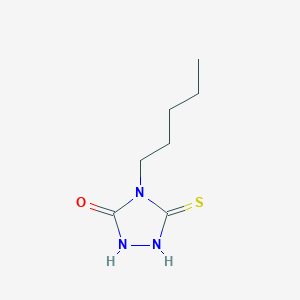


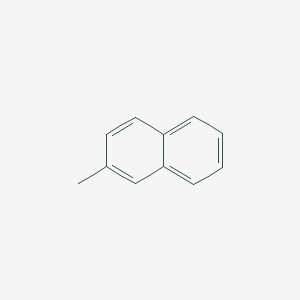

![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)


